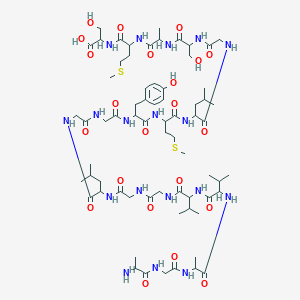
2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine
説明
2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine, commonly referred to as TDT, is an important organic compound used in a variety of scientific research applications. TDT is a versatile compound that can be synthesized using a number of different methods, and it has a wide range of biochemical and physiological effects. This article will provide an overview of TDT, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Synthesis and Characterization
2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine has been synthesized through various methods, contributing to the understanding of its chemical properties. For instance, Uysal and Koç (2010) synthesized this compound from melamine and 4-hydroxybenzaldehyde, further developing it into dendrimeric ligands and studying their magnetic behaviors (Uysal & Koç, 2010). This research provides insights into the potential applications of these compounds in magnetic materials.
Catalysis and Chemical Reactions
The compound has been applied in various catalytic and chemical reaction processes. Thorat, Bhong, and Karade (2013) demonstrated its use as a recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions, showing its utility in organic synthesis and highlighting its potential for recyclability in chemical processes (Thorat, Bhong, & Karade, 2013).
Material Science and Photophysical Properties
In material science, the photophysical properties of triazine derivatives have been explored. Shao Yu-chang (2007) investigated the ultraviolet spectrum of s-triazine compounds, including this compound, identifying their potential as UV absorbers (Shao Yu-chang, 2007). This research contributes to the development of materials with specific photophysical characteristics.
Applications in Electronics
Furthermore, Inomata et al. (2004) explored the use of 1,3,5-triazine derivatives in electrophosphorescent organic light-emitting diodes (OLEDs), signifying the role of these compounds in the field of electronics and photonics (Inomata et al., 2004).
Polymer Science
In polymer science, this compound has been utilized in the synthesis of novel epoxy resins. Ghumara, Adroja, and Parsania (2013) synthesized and characterized an epoxy resin derived from this compound, investigating its curing kinetics and thermal properties (Ghumara, Adroja, & Parsania, 2013). This highlights its potential use in advanced material applications.
作用機序
Target of Action
Similar compounds have been shown to interact with various biochemical entities, influencing intramolecular charge transfer (ict) interactions .
Mode of Action
The compound’s mode of action is primarily through the control of ICT interactions. Different quantities of diphenylamine (DPA) units are incorporated into the tris radicals from various directions, affecting the ICT interactions and the photothermal conversion performance .
Biochemical Pathways
The compound affects the ICT interactions of donor–acceptor (D–A) molecules, which plays a crucial role in its further applications
Result of Action
The compound’s action results in the control of ICT interactions and the photothermal conversion performance . When multi-DPA units are introduced on the unilateral arm of the TTM unit, the absorption maximum red shifts, contributing to their photothermal conversion . Remarkable photothermal conversion efficiencies are achieved .
特性
IUPAC Name |
4-[4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazin-2-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O6/c25-10-1-4-13(16(28)7-10)19-22-20(14-5-2-11(26)8-17(14)29)24-21(23-19)15-6-3-12(27)9-18(15)30/h1-9,25-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZWJGRZDJCDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=NC(=NC(=N2)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570931 | |
| Record name | 4,4',4''-(1,3,5-Triazinane-2,4,6-triylidene)tris(3-hydroxycyclohexa-2,5-dien-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2125-23-7 | |
| Record name | Tris(2,4-dihydroxyphenyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2125-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4',4''-(1,3,5-Triazinane-2,4,6-triylidene)tris(3-hydroxycyclohexa-2,5-dien-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl 4-(3-{[(4-methylbenzene)sulfonyl]oxy}propyl)piperidine-1-carboxylate](/img/structure/B3028417.png)
![pyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B3028418.png)





![5-[(3s,4r)-3-{[(2h-1,3-Benzodioxol-5-Yl)oxy]methyl}piperidin-4-Yl]-2-Fluoro-N-[(1h-Pyrazol-5-Yl)methyl]benzamide](/img/structure/B3028431.png)
![1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate](/img/structure/B3028432.png)

![(2R)-2-(5-fluoro-2-hydroxyphenyl)-2-{1-oxo-6-[4-(piperazin-1-yl)phenyl]-1,3-dihydro-2H-isoindol-2-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3028435.png)
